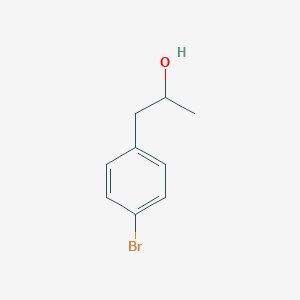

1-(4-Bromophenyl)propan-2-ol

Vue d'ensemble

Description

1-(4-Bromophenyl)-2-propanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-bromophenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Bromophenyl)-2-propanol may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of 1-(4-bromophenyl)-2-propanone using a palladium catalyst under hydrogen gas pressure can be employed. This method offers higher yields and is more suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(4-bromophenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to 1-(4-bromophenyl)-2-propanamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting with sodium azide (NaN3) can yield 1-(4-azidophenyl)-2-propanol.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed:

Oxidation: 1-(4-Bromophenyl)-2-propanone.

Reduction: 1-(4-Bromophenyl)-2-propanamine.

Substitution: 1-(4-Azidophenyl)-2-propanol.

Applications De Recherche Scientifique

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its use as a precursor in the development of therapeutic agents targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which 1-(4-Bromophenyl)-2-propanol exerts its effects depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the hydroxyl group allows for diverse interactions with molecular targets, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

1-(4-Bromophenyl)-2-propanol can be compared with other similar compounds to highlight its uniqueness:

1-(4-Chlorophenyl)-2-propanol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

1-(4-Fluorophenyl)-2-propanol: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

1-(4-Methylphenyl)-2-propanol:

These comparisons underscore the distinct characteristics of 1-(4-Bromophenyl)-2-propanol, making it a compound of interest for further research and development.

Activité Biologique

1-(4-Bromophenyl)propan-2-ol, also known as 1-(4-bromophenyl)-2-propanol, is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a phenyl ring, which is further connected to a propanol group. The presence of the bromine atom significantly influences its chemical reactivity and biological activity.

Targeted Biological Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. The mechanisms through which these effects are achieved include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit thioredoxin reductase (TrxR) and topoisomerase I (Topo I), enzymes crucial for cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Production : These compounds can modulate the production of ROS, leading to oxidative stress in cancer cells, which can trigger apoptosis.

Biochemical Pathways

The biological activity of this compound involves several biochemical pathways:

- Cell Signaling Pathways : It influences various signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : The compound may alter gene expression profiles associated with cancer progression and resistance.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound and related compounds. For instance:

- A study reported that bromophenols, including derivatives of this compound, exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231). The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent antiproliferative activity .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-2-propanol | Chlorine atom instead of bromine | Different reactivity due to the halogen substitution |

| 1-(4-Methoxyphenyl)-2-propanol | Methoxy group replacing bromine | Exhibits different biological activities |

| 3-(4-Bromophenyl)-2-propanol | Hydroxyl group at a different position | Potentially different reactivity profiles |

This comparison highlights how variations in halogen substitution can lead to distinct biological activities.

Propriétés

IUPAC Name |

1-(4-bromophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJSRXRFTTYPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.